ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C28H24ClN5O6 |
---|---|
Molecular Weight |
562.0 g/mol |
IUPAC Name |
ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C28H24ClN5O6/c1-4-39-28(37)19-15-18-24(30-21-11-7-8-12-33(21)27(18)36)34(13-14-38-3)25(19)31-26(35)22-16(2)40-32-23(22)17-9-5-6-10-20(17)29/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
GQYURVNSJUVBAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)CCOC |
Origin of Product |
United States |
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